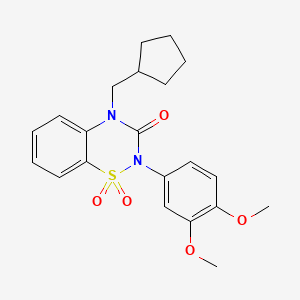![molecular formula C21H21F3N4O2 B15122556 7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122556.png)
7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethyl group, which often enhances the pharmacokinetic properties of molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.
Attachment of the Trifluoromethyl Pyridine Group: This step involves the coupling of the trifluoromethyl pyridine moiety to the piperidine ring, which can be achieved using palladium-catalyzed cross-coupling reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the quinazolinone core or the trifluoromethyl group, potentially leading to the formation of dihydro or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of methoxy-substituted aldehydes or acids, while reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can be used to study the effects of trifluoromethyl groups on biological activity. It can also serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its quinazolinone core is known for its activity against various diseases, including cancer, inflammation, and infectious diseases. The trifluoromethyl group can enhance its pharmacokinetic properties, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its trifluoromethyl group can impart hydrophobicity and thermal stability, making it useful in coatings, polymers, and other advanced materials.
Mechanism of Action
The mechanism of action of 7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. The quinazolinone core can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, improving its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores, such as 2-methyl-4(3H)-quinazolinone and 2-phenyl-4(3H)-quinazolinone, share some biological activities but may differ in their pharmacokinetic properties.
Trifluoromethyl Pyridine Derivatives: Compounds like 2-(trifluoromethyl)pyridine and 3-(trifluoromethyl)pyridine have similar trifluoromethyl groups but lack the quinazolinone core, leading to different biological activities.
Uniqueness
The uniqueness of 7-Methoxy-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one lies in its combination of a biologically active quinazolinone core with a pharmacokinetically advantageous trifluoromethyl group. This combination can result in enhanced biological activity, improved pharmacokinetic properties, and reduced side effects compared to similar compounds.
Properties
Molecular Formula |
C21H21F3N4O2 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-methoxy-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21F3N4O2/c1-30-16-3-4-17-18(10-16)26-13-28(20(17)29)12-14-6-8-27(9-7-14)19-5-2-15(11-25-19)21(22,23)24/h2-5,10-11,13-14H,6-9,12H2,1H3 |
InChI Key |
NQSAJTWYFOKPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{3-[4-(4-Methoxyphenyl)piperazin-1-yl]propyl}-2-(prop-2-en-1-ylsulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15122480.png)
![1-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B15122482.png)
![2-tert-butyl-1-[1-(2,3,4-trimethoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B15122484.png)
![3-{4-[2-Methyl-6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B15122492.png)
![2-(4-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-methoxypyrimidine](/img/structure/B15122499.png)

![2-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B15122511.png)
![N-{1-[(naphthalen-1-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15122512.png)

![N-ethyl-6-methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B15122514.png)
![4-(6-{4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B15122531.png)
![N-{1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B15122538.png)
![2-(3-Benzo[1,3]dioxol-5-yl-acryloyl)-benzoic acid](/img/structure/B15122548.png)
![1-(3,4-Dichlorophenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15122553.png)
